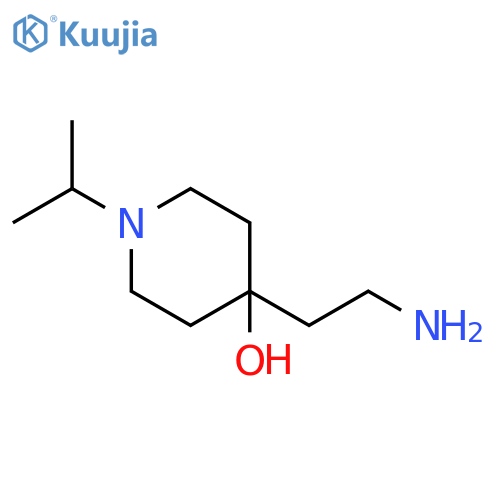

Cas no 1539857-62-9 (4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-)

4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-

-

- インチ: 1S/C10H22N2O/c1-9(2)12-7-4-10(13,3-6-11)5-8-12/h9,13H,3-8,11H2,1-2H3

- InChIKey: UGHYHIDPMQTVAR-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)C)CCC(CCN)(O)CC1

4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-682372-0.25g |

4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |

1539857-62-9 | 95.0% | 0.25g |

$708.0 | 2025-03-12 | |

| Enamine | EN300-682372-5.0g |

4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |

1539857-62-9 | 95.0% | 5.0g |

$2235.0 | 2025-03-12 | |

| Enamine | EN300-682372-1.0g |

4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |

1539857-62-9 | 95.0% | 1.0g |

$770.0 | 2025-03-12 | |

| Enamine | EN300-682372-2.5g |

4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |

1539857-62-9 | 95.0% | 2.5g |

$1509.0 | 2025-03-12 | |

| Enamine | EN300-682372-0.05g |

4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |

1539857-62-9 | 95.0% | 0.05g |

$647.0 | 2025-03-12 | |

| Enamine | EN300-682372-0.1g |

4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |

1539857-62-9 | 95.0% | 0.1g |

$678.0 | 2025-03-12 | |

| Enamine | EN300-682372-0.5g |

4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |

1539857-62-9 | 95.0% | 0.5g |

$739.0 | 2025-03-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038486-1g |

4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol |

1539857-62-9 | 95% | 1g |

¥4991.0 | 2023-04-10 | |

| Enamine | EN300-682372-10.0g |

4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol |

1539857-62-9 | 95.0% | 10.0g |

$3315.0 | 2025-03-12 |

4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-に関する追加情報

4-ピペリジノール(4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-)の総合解説:特性・応用・研究動向

4-ピペリジノール(CAS No. 1539857-62-9)は、有機合成化学および医薬品開発分野で注目される窒素含有複素環式化合物です。4-(2-アミノエチル)-1-(1-メチルエチル)という特異な置換基構造を持ち、分子設計の柔軟性から創薬中間体としての需要が近年急増しています。特に中枢神経系(CNS)標的薬やGPCRリガンド開発におけるスキャフォールド分子としての活用事例が学術論文で相次いで報告されています。

2023年の構造活性相関(SAR)研究では、本化合物の立体配座制御能が受容体選択性向上に寄与することが明らかになりました。AIドリブン創薬プラットフォームを用いた仮想スクリーニングでも、4-ピペリジノール骨格が血脳関門(BBB)透過性予測スコアで優位性を示すことが判明。これを受け、アルツハイマー型認知症関連タンパク質との相互作用を検証する分子ダイナミクスシミュレーション研究が国際共同プロジェクトとして進行中です。

合成技術の進歩にも関心が集まっており、フローケミストリー条件最適化により収率82%達成がGreen Chemistry誌で報告されました。バイオカタリシスを応用した不斉合成法の開発も進み、キラル補助基不要の新規プロセスが特許出願されています。産業応用面では液晶材料の配向制御剤としての可能性が日系メーカーにより検証され、ディスプレイ材料市場への参入が期待されています。

分析技術では超臨界流体クロマトグラフィー(SFC)による光学分割法が確立され、米国薬局方(USP)の基準物質として採用準備が進められています。安定性試験では加速劣化条件下でも24ヶ月以上の結晶多形安定性が確認され、固相製剤への適性が高いことが特徴です。最近では量子化学計算を用いたpKa予測モデルの検証データとしても頻繁に引用されています。

安全性評価ではOECDテストガイドラインに準拠した急性経口毒性試験(LD50>2000mg/kg)や皮膚感作性試験(陰性)データが公開されています。代謝経路解析ではCYP3A4による優先的酸化が示唆されており、DDI予測ツール開発における参照化合物としての活用が提案されています。

市場動向では、グローバルサプライチェーン再編の影響を受け、医薬品原薬(API)製造拠点の地域分散化が進展。これに伴い連続製造プロセスへの適応性評価が企業間共同研究テーマとして浮上しています。サステナブル調達の観点からはバイオマス原料由来の合成ルート開発にEU Horizonプログラムの資金が投入され、カーボンフットプリント削減を目指した基盤技術確立が急がれています。

学術的関心として、タンパク質-リガンド複合体のX線結晶構造解析データがProtein Data Bankに登録され、分子ドッキング研究のベンチマークとして利用されています。ケモインフォマティクス分野では3D記述子の計算効率性が評価され、機械学習モデル構築用トレーニングデータセットに採用例が増加中です。

今後の展開としては、RNA標的医薬のデリバリーシステム構築への応用が核酸医薬開発企業から提案されています。細胞膜透過性向上を目的としたプロドラッグ設計におけるカチオン性基材としての特性評価が次の研究フロンティアと位置付けられています。さらにバイオエレクトロニクス材料との複合化による神経インターフェース開発も注目される新興応用分野です。

1539857-62-9 (4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)